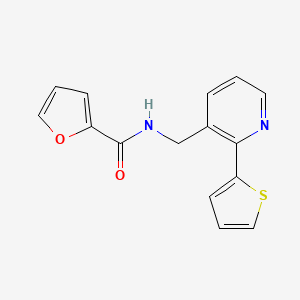

N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)furan-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

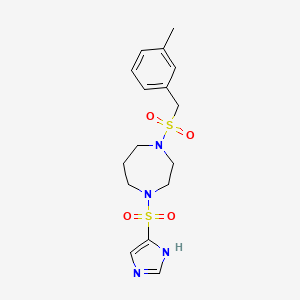

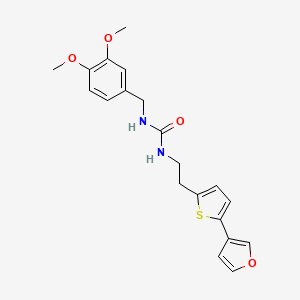

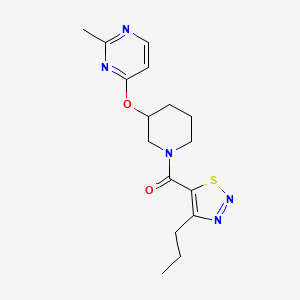

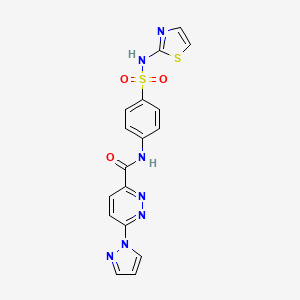

“N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)furan-2-carboxamide” is a compound that contains a pyrimidine moiety, which is known to exhibit a wide range of pharmacological activities . It is part of a series of novel 2-(pyridin-2-yl) pyrimidine derivatives .

Synthesis Analysis

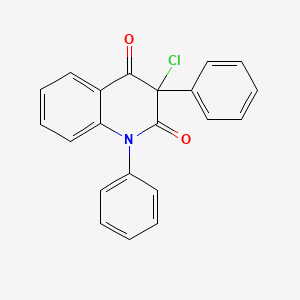

The synthesis of this compound involves the use of 3-acetylpyridine with thiophene 2-carboxaldehyde, which is then reacted with thiourea to obtain the pyrimidinthiol derivative . This compound is then allowed to react with hydrazine hydrate to afford the 2-hydrazinylpyrimidine derivative .Molecular Structure Analysis

The crystal structure of this compound was elucidated by single crystal X-ray diffraction and characterized by NMR, FT-IR, UV–Vis spectroscopic techniques . In this molecule, the dihedral angle between the furan and pyridine rings is 73.52 (14)° .Chemical Reactions Analysis

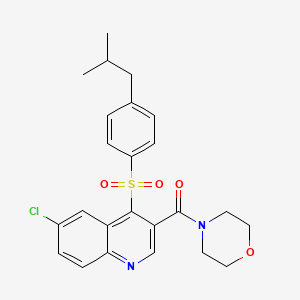

The compound is likely to undergo various chemical reactions. For instance, it can react with copper (II) chloride to form new copper (II) complexes .Scientific Research Applications

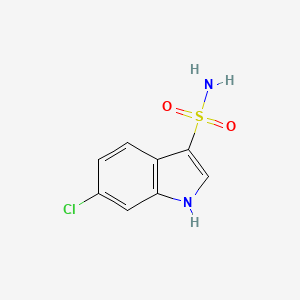

- Therapeutically, thiophenes exhibit a wide range of properties, such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulation, anti-mitotic, anti-microbial, and anti-cancer effects .

- Thiophene derivatives have demonstrated antimicrobial properties. These compounds can inhibit the growth of bacteria, fungi, and other pathogens .

- Thiophenes exhibit anti-inflammatory and analgesic properties, making them relevant for pain management and inflammation-related conditions .

- Some thiophene derivatives show antitumor activity. They may inhibit kinases involved in cancer progression .

- Thiophenes find applications in material science, including the fabrication of light-emitting diodes (LEDs) .

- Certain compounds, including those containing thiophene moieties, inhibit collagen synthesis. Collagen plays a crucial role in fibrosis-related diseases .

Medicinal Chemistry

Antimicrobial Activity

Anti-Inflammatory and Analgesic Effects

Antitumor Potential

Material Science and Electronics

Collagen Synthesis Inhibition

Mechanism of Action

Target of Action

Compounds with similar structures have been reported to exhibit anti-inflammatory and antioxidant activities .

Mode of Action

It can be inferred that the compound may interact with its targets to exert anti-inflammatory and antioxidant effects .

Biochemical Pathways

Based on its reported anti-inflammatory and antioxidant activities , it can be speculated that the compound may influence pathways related to inflammation and oxidative stress.

Result of Action

Based on its reported anti-inflammatory and antioxidant activities , it can be speculated that the compound may reduce inflammation and oxidative stress at the molecular and cellular levels.

Future Directions

properties

IUPAC Name |

N-[(2-thiophen-2-ylpyridin-3-yl)methyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2S/c18-15(12-5-2-8-19-12)17-10-11-4-1-7-16-14(11)13-6-3-9-20-13/h1-9H,10H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJAQYKLZODKAQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C2=CC=CS2)CNC(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)furan-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(benzo[d][1,3]dioxol-5-yloxy)-N-butylpropane-1-sulfonamide](/img/structure/B2514554.png)

![5-((3-Bromophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2514568.png)

![5-[1-(ethylsulfonyl)piperidin-3-yl]-4-(4-methylbenzyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2514573.png)

![4-[2-(1,3-Benzodioxol-5-yloxy)propanoyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one](/img/structure/B2514577.png)